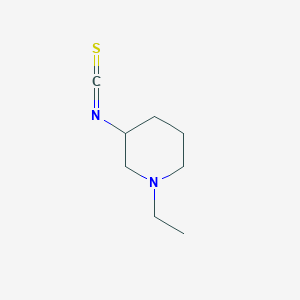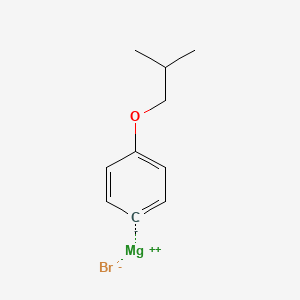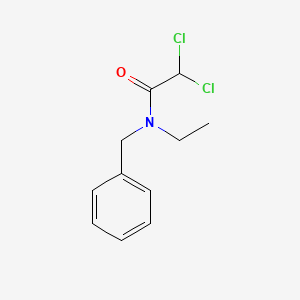
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms, an ethyl group, and a phenylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- typically involves the reaction of 2,2-dichloroacetamide with N-ethyl-N-(phenylmethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for monitoring and control. The final product is subjected to rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or amines.
Substitution: Formation of substituted acetamides with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Another chlorinated acetamide with different substituents.
Acetamide, 2-chloro-N,N-diethyl-: A similar compound with diethyl groups instead of ethyl and phenylmethyl groups.
Acetamide, N-(2-phenylethyl)-: A related compound with a phenylethyl group instead of the dichloro and ethyl groups.
Uniqueness
Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- is unique due to the presence of both dichloro and phenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
39084-68-9 |
|---|---|
Fórmula molecular |
C11H13Cl2NO |
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
N-benzyl-2,2-dichloro-N-ethylacetamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-14(11(15)10(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clave InChI |
YRZIQWSPMZZTOS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



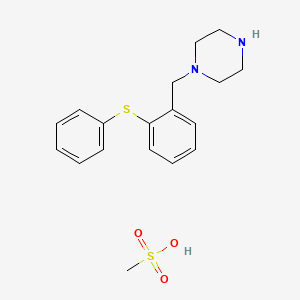

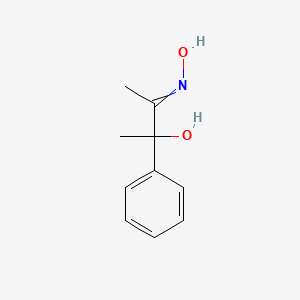
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
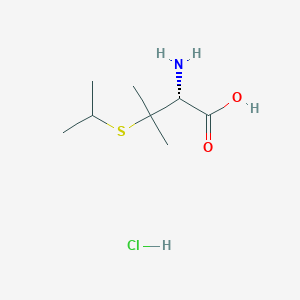
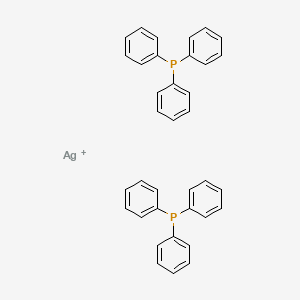
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)


